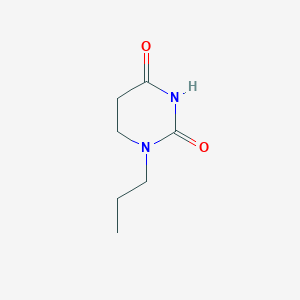

1-Propyldihydropyrimidine-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1-propyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C7H12N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h2-5H2,1H3,(H,8,10,11) |

InChI Key |

TXJILZIFBCKMQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(=O)NC1=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Propyldihydropyrimidine 2,4 1h,3h Dione Systems

Functionalization and Derivatization Reactions of the Dihydropyrimidine-2,4(1H,3H)-dione Ring System

The reactivity of the dihydropyrimidine-2,4(1H,3H)-dione ring allows for a variety of functionalization and derivatization strategies. These reactions are crucial for synthesizing a diverse range of analogues with potential biological activities.

Electrophilic and Nucleophilic Substitution Reactions on Dihydropyrimidine-2,4(1H,3H)-diones

The saturated C5-C6 bond in the dihydrouracil (B119008) ring alters its reactivity compared to the aromatic uracil (B121893). However, the positions on the ring still exhibit susceptibility to both electrophilic and nucleophilic attacks, enabling the introduction of various substituents.

Electrophilic Substitution: Electrophilic substitution on the dihydrouracil ring is less common than on uracil due to the lack of aromaticity. However, reactions can be induced under specific conditions. For instance, the C5 position can be functionalized. A notable example involves the Mannich-type reaction, where treatment of a dihydrouracil derivative with dimethylamine (B145610) and formaldehyde (B43269) can lead to the formation of a 5-dimethylaminomethyl derivative. rsc.org This reaction proceeds through the generation of an enolate or equivalent, which then attacks the electrophilic iminium ion.

Nucleophilic Substitution: Nucleophilic substitution reactions are more prevalent, particularly at the C6 position, which can be rendered electrophilic by a suitable leaving group. For example, 6-chlorouracil (B25721) derivatives, which can be prepared from the corresponding barbituric acids, readily undergo nucleophilic substitution. researchgate.net The chlorine atom at C6 can be displaced by various nucleophiles, such as amines, to yield 6-substituted pyrimidine-2,4-diones. researchgate.net

While direct nucleophilic substitution on the unsubstituted dihydropyrimidine-2,4(1H,3H)-dione is not typical, the principle is widely applied to activated derivatives. The reactivity is often part of a broader reaction sequence, such as addition-elimination.

N-Alkylation and N-Acylation Strategies for Dihydropyrimidine-2,4(1H,3H)-dione Derivatives

The nitrogen atoms of the dihydropyrimidine-2,4(1H,3H)-dione ring are key sites for functionalization through alkylation and acylation, which can significantly modify the compound's properties.

N-Alkylation: The N-H group at the N3 position of 1-Propyldihydropyrimidine-2,4(1H,3H)-dione is nucleophilic and can be readily alkylated. Regioselective N1-alkylation of dihydropyrimidin-2(1H)-ones has been achieved using mild bases like cesium carbonate (Cs2CO3) with alkyl halides at room temperature, affording good yields. nih.gov Another method employs phase transfer catalysis (PTC) conditions with tetrabutylammonium (B224687) hydrogen sulfate (B86663) and 50% aqueous NaOH for selective N1-alkylation. nih.gov These strategies are crucial for synthesizing derivatives like 1,3-dipropyluracil. mdpi.comnih.gov A recently developed method for N1-selective arylation involves a Pd-catalyzed cross-coupling of dihydrouracil with (hetero)aryl halides and phenol (B47542) derivatives, providing a single-step route to medicinally relevant scaffolds. nih.gov

N-Acylation: N-acylation introduces an acyl group onto the nitrogen atoms. Reactions with reagents like tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can lead to N-acylated products. rsc.org The acylation can occur at the N3 position, and under certain conditions, even at the N1 position if it is unsubstituted. This modification is often used to protect the nitrogen atoms or to introduce specific functionalities. The general mechanism for nucleophilic acyl substitution involves the attack of the nucleophilic nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. libretexts.orgkhanacademy.org

| Reaction Type | Reagents and Conditions | Position of Functionalization | Key Findings | Reference |

|---|---|---|---|---|

| N1-Alkylation | Alkyl halides, Cs2CO3, Room Temperature | N1 | Regioselective, good yields, mild conditions. | nih.gov |

| N1-Alkylation | PTC conditions, tetrabutylammonium hydrogen sulfate, 50% aq. NaOH | N1 | Solvent-less, mild, tolerant to various substituents. | nih.gov |

| N1-Arylation | (Hetero)aryl halides, Pd-catalyst/ligand system | N1 | Single-step, excellent functional group tolerance. | nih.gov |

| N-Acylation | tert-Butyl dicarbonate (Boc2O), DMAP, Pyridine/DMF | N1 and/or N3 | Produces a diversity of acylated products. | rsc.org |

Ring Transformations and Skeletal Rearrangements Involving the Dihydropyrimidine-2,4(1H,3H)-dione Scaffold

The dihydropyrimidine-2,4(1H,3H)-dione framework can serve as a precursor for more complex heterocyclic systems through ring transformations and skeletal rearrangements.

Cyclization Reactions and Annulation Strategies from Dihydropyrimidine-2,4(1H,3H)-dione Precursors

Dihydropyrimidinedione derivatives with appropriate functional groups can undergo intramolecular cyclization to form fused heterocyclic systems. A common strategy involves introducing a reactive side chain that can participate in ring closure.

For instance, 6-hydrazinyl-1-propyluracil, derived from a this compound precursor, can be reacted with various bifunctional reagents to construct fused pyrimidine (B1678525) systems. mdpi.comnih.gov Heating 6-hydrazinyl-1-propyluracil with reagents like ninhydrin (B49086), isatin (B1672199), or benzylidene malononitrile (B47326) under reflux conditions leads to the formation of indenopyrimidopyridazines and pyrazolopyrimidines. mdpi.comnih.gov These reactions typically proceed through condensation and subsequent intramolecular cyclization. Annulation strategies often leverage the reactivity of substituents on the dihydrouracil ring to build new rings, thereby expanding the molecular complexity. rsc.orgresearchgate.net

Scaffold Hopping Transformations and Structural Modifications of Dihydropyrimidine-2,4(1H,3H)-dione Frameworks

Scaffold hopping aims to replace the core structure of a molecule with a different scaffold while retaining its biological activity. While specific examples of scaffold hopping directly from this compound are not extensively documented, the general principles can be applied. This often involves ring-opening, modification, and re-cyclization sequences.

Structural modifications of the dihydrouracil framework are common. For example, the reduction of the C5-C6 double bond in uracil to form dihydrouracil is a fundamental transformation. nih.gov Conversely, dihydrouracil can be oxidized to uracil. The dihydrouracil ring itself can be opened under certain conditions, such as treatment with sodium borohydride (B1222165) or alkaline solutions, which results in the formation of an ureido group. nih.gov This ring-opening provides a route to acyclic derivatives or allows for re-cyclization into different heterocyclic systems, representing a form of structural modification.

Chemoselective Transformations of Dihydropyrimidine-2,4(1H,3H)-dione Carbonyl Groups and Related Moieties

The dihydropyrimidine-2,4(1H,3H)-dione ring contains two carbonyl groups at positions C2 and C4, which can be selectively transformed.

The Biginelli reaction is a classic method for synthesizing dihydropyrimidinones and their thione analogues. nih.govnih.govnih.gov By using thiourea (B124793) instead of urea (B33335) in the Biginelli condensation, 3,4-dihydropyrimidin-2(1H)-thiones can be prepared. nih.govnih.gov The resulting thione can then be a site for further chemoselective reactions.

Transformations of the carbonyl groups themselves are also possible. For example, selective reduction of one carbonyl group over the other can be achieved using specific reducing agents and reaction conditions, although this can be challenging due to their similar reactivity. Another common transformation is thionation, where a carbonyl group is converted to a thiocarbonyl group using reagents like Lawesson's reagent. This modification can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

| Transformation Type | Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cyclization/Annulation | 6-Hydrazinyl-1-propyluracil | Ninhydrin, Isatin, etc. / Reflux | Fused Pyrimidines (e.g., Pyrazolopyrimidines) | mdpi.com, nih.gov |

| Ring Opening | Dihydrouridine | Sodium borohydride (NaBH4) or Alkaline (OH-) | Ureido-group containing acyclic compound | nih.gov |

| Thionation (via Biginelli) | Aldehyde, β-ketoester, Thiourea | Acidic catalyst (e.g., trichloroacetic acid) | Dihydropyrimidin-2(1H)-thione | nih.gov |

Oxidative Cleavage and Carbon-Heteroatom Bond Modifications

The dihydropyrimidine-2,4(1H,3H)-dione core is susceptible to oxidative processes and can undergo modifications at its heteroatoms, particularly the nitrogen atoms. These reactions are crucial for the synthesis of diverse derivatives and for understanding the metabolic fate of such compounds.

Oxidative Cleavage:

While direct studies on the oxidative cleavage of this compound are not extensively documented, related systems demonstrate the potential for such reactions. For instance, oxidative C(sp³)–N cleavage has been observed in N-uracil amidines, leading to cascade cyclizations and the formation of pyrimidouracil and dihydropyrimidouracil derivatives. researchgate.net This type of reaction, often mediated by oxidizing agents, can lead to the opening of the pyrimidine ring or the cleavage of substituent bonds. Molecular iodine has been shown to be an effective reagent for the oxidative cleavage of C–N bonds in aryl and heteroaryl (dimethylamino)methyl groups, yielding aldehydes. rsc.org Furthermore, NaIO4 has been utilized for the oxidative cleavage of C–N bonds in aza-bridged pyridoazepines, resulting in the formation of γ-lactams. researchgate.net These examples suggest that the N-propyl group or the ring structure of this compound could be susceptible to cleavage under appropriate oxidative conditions. The combination of a Lewis acid and photoredox catalysis has also proven effective for the cleavage of inert C–N bonds in unstrained azacycles. nih.gov

Carbon-Heteroatom Bond Modifications:

The nitrogen atoms in the this compound ring are nucleophilic and can participate in carbon-heteroatom bond-forming reactions. nih.govmasterorganicchemistry.com This is a key strategy for the synthesis of a variety of N-substituted derivatives.

Research has demonstrated the successful alkylation and arylation of the dihydrouracil scaffold. For example, a general procedure for the synthesis of 6-amino-1-alkyl-3-alkylpyrimidine-2,4(1H,3H)-diones has been developed, involving the reaction of a 6-amino-1-alkyl uracil with an alkylating agent in the presence of a base. nih.gov A notable example is the synthesis of 6-amino-1-cyclopropyl-3-propylpyrimidine-2,4(1H,3H)-dione from the corresponding 1-cyclopropyl precursor and propyl iodide. nih.gov

| Precursor | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione | ethyl iodide | 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione | 40 |

| 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione | propyl iodide | 6-amino-1-cyclopropyl-3-propylpyrimidine-2,4(1H,3H)-dione | 53 |

| 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione | ethyl iodide | 6-amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | 42 |

Furthermore, a palladium-catalyzed cross-coupling reaction has been developed for the N-1 selective arylation of dihydrouracil with aryl electrophiles. nih.gov This method provides a direct route to medicinally relevant scaffolds and demonstrates excellent functional group tolerance. nih.gov The synthesis of 3,4-dihydropyrimidin-2(1H)-thiones and their subsequent reaction with methyl iodide to form S-methyl derivatives further illustrates the reactivity of the heteroatoms in the ring system. nih.gov

Reactions with Heterocumulene Ylides and Other Reactive Intermediates

The reaction of this compound with ylides and other reactive intermediates is a less explored area of its chemistry. However, the inherent functionalities of the molecule suggest potential reactivity.

Reactions with Heterocumulene Ylides:

Heterocumulene ylides are a class of reactive intermediates that can participate in various cycloaddition and annulation reactions. While no specific studies on the reaction of this compound with heterocumulene ylides have been reported, the carbonyl groups at the C2 and C4 positions of the pyrimidine ring could potentially act as electrophilic centers for nucleophilic attack by ylides. This is analogous to the well-known Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. organic-chemistry.org The outcome of such a reaction with this compound would depend on the nature of the ylide and the reaction conditions.

Reactions with Other Reactive Intermediates:

The dihydropyrimidine-2,4(1H,3H)-dione ring can interact with various reactive intermediates. For instance, the design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to elevate intracellular reactive oxygen species (ROS) production, leading to apoptosis in cancer cells. rsc.org This indicates that the pyrimidine-2,4(1H,3H)-dione scaffold can participate in redox processes involving reactive oxygen species. The susceptibility of the ring to attack by radicals or other electrophilic intermediates generated during cellular processes is an area of active investigation.

Computational and Theoretical Investigations of 1 Propyldihydropyrimidine 2,4 1h,3h Dione Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. nih.govresearchgate.net It has been successfully applied to a wide range of organic compounds to predict geometries, energies, and other molecular properties with high accuracy. nih.gov

The dihydropyrimidine-2,4(1H,3H)-dione ring is not planar due to the presence of sp³-hybridized carbon atoms. This non-planarity leads to various possible conformations to minimize steric and torsional strain. Computational studies on analogous six-membered rings, such as 1,3-cyclohexadiene, reveal nonplanar conformations with C2 symmetry. The dihydropyrimidine (B8664642) ring is known to adopt puckered conformations, most commonly a half-chair or twist-boat conformation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties. malayajournal.org

DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals for dihydropyrimidine derivatives. researchgate.netresearchgate.netdntb.gov.ua For a typical dihydropyrimidine-2,4(1H,3H)-dione, the HOMO is often localized on the more electron-rich parts of the molecule, such as the nitrogen and oxygen atoms, while the LUMO is distributed over the electron-deficient centers. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. malayajournal.org

The introduction of a propyl group at the N1 position of the dihydropyrimidine-2,4(1H,3H)-dione ring influences the electronic properties. Alkyl groups are generally electron-donating, which would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. Computational studies allow for a precise quantification of these substituent effects.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Dihydropyrimidine Derivatives from DFT Studies

This table presents typical values for related structures as specific data for 1-Propyldihydropyrimidine-2,4(1H,3H)-dione is not available in the provided search results. The data illustrates the application of FMO analysis.

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not specified | Not specified | Not specified | B3LYP/6-311++G(d,p) dntb.gov.ua |

| 5-acetyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Not specified | Not specified | Not specified | B3LYP/6-311G(d,p) researchgate.net |

| 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione] | Not specified | Not specified | Not specified | DFT nih.gov |

| Generic Dihydropyrimidine | -5.2822 | -1.2716 | 4.0106 | B3LYP/6-31G(d,p) malayajournal.org |

Mechanistic Investigations of Chemical Reactions Involving Dihydropyrimidine-2,4(1H,3H)-diones

Computational chemistry provides powerful tools to map out the intricate pathways of chemical reactions, offering a level of detail that complements experimental studies.

By employing DFT calculations, researchers can model the entire energy landscape of a chemical reaction involving dihydropyrimidine-2,4(1H,3H)-diones. This involves identifying and characterizing the structures of reactants, products, and all transient species, such as reaction intermediates and transition states. For example, computational studies have been used to propose mechanisms for transformations of the dihydropyrimidine ring, such as ring contractions, by identifying plausible intermediates and the transition states connecting them. mdpi.com

The synthesis of related hexahydropyrimidine (B1621009) structures has been elucidated using computational methods, including the identification of stable intermediates that confirm the proposed reaction mechanism. researchgate.net For reactions involving this compound, theoretical calculations can predict the most likely sites of attack for various reagents, map the potential energy surface for different reaction pathways, and calculate the activation energies associated with each step. This information is invaluable for understanding reaction outcomes and for optimizing reaction conditions to favor the desired product.

The most common method for synthesizing dihydropyrimidine-2,4(1H,3H)-diones is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). nih.govresearchgate.net While this reaction has been known for over a century, its precise mechanism has been a subject of debate. Computational studies have been instrumental in clarifying the catalytic cycle.

DFT calculations can be used to compare different proposed mechanisms, such as the iminium, enamine, and Knoevenagel-type pathways. By calculating the energies of the intermediates and transition states for each proposed route, the most energetically favorable pathway can be identified. researchgate.net These studies can also elucidate the role of the catalyst, whether it is a Brønsted or Lewis acid, in activating the substrates and lowering the activation barriers of the key steps. researchgate.netchemmethod.com For the synthesis of this compound, where propanal would be the aldehyde component, computational models can predict how the propyl substituent influences the reaction kinetics and thermodynamics under various catalytic conditions.

Structure-Reactivity Relationships from Computational Modeling of Dihydropyrimidine-2,4(1H,3H)-diones

A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. By systematically modifying the structure of dihydropyrimidine-2,4(1H,3H)-diones in silico and calculating their properties, researchers can develop predictive models.

By correlating these calculated electronic parameters (like HOMO/LUMO energies and MEP) with experimentally observed reaction rates or biological activities for a series of derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models are crucial in medicinal chemistry for designing new compounds with enhanced or specific activities. For this compound, computational modeling can predict how the size and electronic nature of the N1-propyl group, compared to other alkyl or aryl substituents, might influence its interaction with biological targets or its behavior in chemical synthesis. nih.gov

Advanced Applications of Dihydropyrimidine 2,4 1h,3h Dione Derivatives in Chemical Sciences

Role in Catalysis and Organic Transformations

The dihydropyrimidine-2,4(1H,3H)-dione framework has emerged as a versatile player in the field of catalysis, not only as a target for catalytic synthesis but also as a component of catalytic systems.

Dihydropyrimidine-2,4(1H,3H)-dione-Based Ligands and Catalysts in Diverse Organic Reactions

While the renowned Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones, is itself a testament to the power of catalysis, the derivatives of dihydropyrimidine-2,4(1H,3H)-dione are also being explored for their own catalytic potential. sbq.org.br The focus has largely been on asymmetric catalysis, where chiral versions of these molecules can induce stereoselectivity in chemical reactions.

Organocatalysis, a branch of catalysis that uses small organic molecules, has seen the application of chiral dihydropyrimidinone derivatives. For instance, chiral dihydropyrimidinones, synthesized using Cinchona alkaloids as organocatalysts, have been used to create libraries of chiral guanidines, demonstrating their utility in transferring chirality to other molecules.

Furthermore, the synthesis of dihydropyrimidinones is often achieved using a wide array of catalysts, highlighting the importance of catalysis in accessing this class of compounds. These include Lewis acids, Brønsted acids, and various heterogeneous catalysts. sbq.org.br The development of efficient and reusable catalysts for the Biginelli reaction remains an active area of research, with catalysts ranging from natural materials like granite and quartz to sophisticated hydrogels and magnetic nanoparticles. researchgate.netresearcher.lifenih.gov

Table 1: Selected Catalysts for the Synthesis of Dihydropyrimidinone Derivatives

| Catalyst Type | Specific Example | Reaction Conditions | Key Advantages |

| Natural Catalyst | Granite or Quartz | Refluxing ethanol | Inexpensive, reusable |

| Organocatalyst | Benzoic Acid | Acetonitrile, reflux | Inexpensive, non-toxic |

| Heterogeneous Catalyst | p(AMPS) hydrogel | Ethanol, reflux | Reusable, environmentally friendly |

| Ionic Liquid | [bmim][MeSO4] | Solvent-free | Recyclable, high efficiency |

| Magnetic Nanoparticles | CuFe2O4 | Solvent-free, ultrasound | Easy separation, green chemistry |

Application in Chemical Fixation of Carbon Dioxide

The chemical fixation of carbon dioxide (CO2) is a critical area of research aimed at mitigating greenhouse gas emissions and utilizing CO2 as a C1 building block. While direct studies on the use of 1-Propyldihydropyrimidine-2,4(1H,3H)-dione for CO2 fixation are not prevalent, there are interesting parallels in the catalysts used for both dihydropyrimidinone synthesis and CO2 conversion.

For example, metal-organic frameworks (MOFs) have been investigated as catalysts for the cycloaddition of CO2 to epoxides to form cyclic carbonates. researchgate.netresearchgate.net Notably, acid-functionalized MOFs are also effective catalysts for the Biginelli reaction to produce dihydropyrimidinones. researchgate.net This suggests that the catalytic sites suitable for one reaction may be adaptable for the other.

Similarly, chitosan (B1678972), a biodegradable polymer, has been shown to be an effective green catalyst for the synthesis of dihydropyrimidinones. researchgate.net Chitosan and its derivatives are also being explored for CO2 capture and fixation, often through cycloaddition reactions. researchgate.net The presence of amine groups in chitosan is key to its catalytic activity in both applications. These instances suggest a promising, albeit underexplored, potential for dihydropyrimidine-2,4(1H,3H)-dione derivatives, possibly functionalized to mimic these catalytic systems, in the field of CO2 valorization.

Integration into Novel Materials and Functional Systems

The unique structural and electronic properties of the dihydropyrimidine-2,4(1H,3H)-dione core make it an attractive building block for the development of advanced materials with tailored functionalities.

Dihydropyrimidine-2,4(1H,3H)-dione Derivatives in Polymer Chemistry and Composite Materials

The incorporation of dihydropyrimidine-2,4(1H,3H)-dione units into polymer backbones can impart specific properties to the resulting materials. These derivatives are increasingly being used in the creation of polymers, adhesives, and dyes. jmchemsci.com The synthesis of polymers containing this heterocyclic scaffold is an emerging area of research.

One notable application is in the field of dental composite materials. Barbituric acid derivatives, which are structurally related to dihydropyrimidine-2,4(1H,3H)-diones, are used in combination with heavy metal salts as chemical initiators in dental composites. This highlights the potential for dihydropyrimidine-2,4(1H,3H)-dione derivatives to be used in the formulation of specialized polymers and composites with applications in biomedicine and materials science.

Dihydropyrimidine-2,4(1H,3H)-dione Units in Optical, Electronic, and Sensing Materials

The electronic structure of dihydropyrimidine-2,4(1H,3H)-dione derivatives makes them interesting candidates for materials with specific optical and electronic properties. Research has shown that certain dihydropyrimidine (B8664642) derivatives can have their optical characteristics, such as the optical band gap and hyperpolarizability, studied using computational methods like DFT simulations. researchgate.net

The development of dihydropyrimidine-2,4(1H,3H)-dione-based sensors is another area of interest. The ability of the core structure to be functionalized with various groups allows for the design of molecules that can selectively interact with specific analytes, leading to a detectable signal. While this field is still in its early stages, the foundational properties of dihydropyrimidine-2,4(1H,3H)-dione derivatives suggest their potential in the development of novel sensors.

Utility as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

Perhaps one of the most significant roles of dihydropyrimidine-2,4(1H,3H)-dione derivatives is their use as versatile synthetic intermediates. The core structure provides a robust scaffold that can be elaborated upon to construct more complex molecules, many of which have important biological activities.

The synthesis of various dihydrouracil (B119008) analogs is a prime example of the utility of this scaffold. mdpi.com These analogs are often pursued for their potential as anticancer and antiviral agents. The dihydropyrimidine-2,4(1H,3H)-dione ring can be functionalized at several positions, allowing for the introduction of a wide range of substituents and the fine-tuning of the molecule's properties.

For instance, multi-step syntheses have been developed to produce complex derivatives such as 6-(2-(1H-inden-2-yl)phenyl)-3-(2-morpholinoethyl)dihydropyrimidine-2,4(1H,3H)-dione. researchgate.netias.ac.in These synthetic routes often involve a series of reactions, including couplings and cyclizations, that build upon the initial dihydropyrimidine-2,4(1H,3H)-dione core. The ability to generate diverse libraries of these compounds is crucial for drug discovery and development.

The following table lists some of the complex molecules synthesized from dihydropyrimidine-2,4(1H,3H)-dione derivatives, showcasing their role as building blocks.

Table 2: Examples of Complex Molecules Synthesized from Dihydropyrimidine-2,4(1H,3H)-dione Derivatives

| Starting Material (Derivative) | Synthetic Transformation | Final Product |

| 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid | Acid-amine coupling, de-Boc and cyclization | 6-(2-(1H-inden-2-yl)phenyl)-3-substituted-dihydropyrimidine-2,4(1H,3H)-diones |

| Dihydropyrimidine-2,4(1H,3H)-dione | N-alkylation | 1-Substituted-dihydropyrimidine-2,4(1H,3H)-diones |

| Biginelli reaction products | Further derivatization | Thiazolo[3,2-a]pyrimidine-6-carboxylates |

Precursors for Annulated Heterocyclic Systems and Scaffold Diversity

The dihydropyrimidine-2,4(1H,3H)-dione scaffold is a valuable precursor for the synthesis of a wide array of fused (annulated) heterocyclic systems. These reactions typically involve the condensation of a functionalized dihydropyrimidine with a suitable polyfunctional molecule, leading to the formation of new rings fused to the original pyrimidine (B1678525) core. The resulting polycyclic structures are of significant interest in drug discovery due to their rigid frameworks and potential for multi-point interactions with biological targets.

A notable example involves the use of 6-hydrazinyl-1-propyluracil, a derivative of this compound, as a key intermediate. This compound can be readily prepared and subsequently reacted with various electrophilic reagents to construct fused ring systems. For instance, reaction with ninhydrin (B49086) or isatin (B1672199) under reflux conditions can yield complex polycyclic structures like indenopyrimidopyridazines. mdpi.comnih.gov Similarly, condensation with benzylidene malononitrile (B47326) or benzylidene ethyl cyanoacetate (B8463686) can lead to the formation of pyrazolopyrimidines. mdpi.comnih.gov These transformations highlight the utility of the dihydropyrimidine core in generating novel heterocyclic scaffolds.

The general strategies for the synthesis of fused pyrimidines often involve leveraging the reactivity of substituents on the pyrimidine ring. For example, aza-Michael additions followed by intramolecular cyclization are common methods to build new rings onto the dihydropyrimidine framework. sci-hub.se The choice of reactants and reaction conditions can be tailored to produce a diverse range of fused systems, each with unique three-dimensional shapes and electronic properties. This scaffold-hopping approach, starting from a common dihydropyrimidine core, is a powerful tool in medicinal chemistry for the discovery of new bioactive molecules. nih.gov

Strategies for Chemical Space Exploration and Library Generation

The dihydropyrimidine-2,4(1H,3H)-dione scaffold is exceptionally well-suited for the construction of chemical libraries and the exploration of chemical space. Its amenability to modification at multiple positions allows for the generation of a vast number of analogues from a common synthetic intermediate. This diversity-oriented synthesis approach is a cornerstone of modern drug discovery, enabling the rapid screening of numerous compounds to identify hits against a variety of biological targets. nih.gov

One of the most powerful methods for generating dihydropyrimidine-based libraries is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). nih.govchemmethod.com By systematically varying each of these three components, a large and diverse library of dihydropyrimidinones can be synthesized efficiently. nih.govmdpi.com This approach allows for the introduction of a wide range of substituents around the dihydropyrimidine core, thereby exploring a broad swath of chemical space.

Post-condensation modifications of the dihydropyrimidine scaffold offer another layer of diversification. nih.gov Functional groups incorporated into the initial structure can be further elaborated through a variety of chemical transformations. For example, Suzuki coupling reactions can be used to introduce biaryl moieties, while cycloaddition reactions can be employed to build additional rings onto the core structure. nih.gov These strategies, often facilitated by techniques like fluorous solid-phase extraction for rapid purification, enable the high-throughput synthesis of complex and diverse compound libraries. The ability to systematically modify the dihydropyrimidine-2,4(1H,3H)-dione scaffold makes it an invaluable tool for exploring novel chemical space and discovering new molecules with a wide range of biological activities. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-propyldihydropyrimidine-2,4(1H,3H)-dione derivatives in medicinal chemistry?

- Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, alkylation of dihydropyrimidine-dione scaffolds with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base achieves N-alkylation (yields: 60-75%) . One-pot methods in ethanol with sodium ethoxide, followed by reflux and recrystallization, are also common for introducing trifluoromethyl groups . Purification via column chromatography (C18, 100×4 mm) ensures high purity .

Q. What spectroscopic techniques are critical for characterizing dihydropyrimidine-dione derivatives?

- Methodological Answer :

- 1H NMR : Identifies substituent effects (e.g., aromatic protons at δ 7.46–7.57 ppm for biphenyl groups) and confirms alkylation (e.g., methylene protons at δ 3.93 ppm for ethyl groups) .

- HRMS : Validates molecular weight (e.g., [M−H]− at 325.0833 for biphenyl derivatives) .

- X-ray crystallography : Resolves hydrogen bonding patterns (e.g., N—H⋯O and O—H⋯O interactions in crystal lattices) .

Q. What are common biological targets for dihydropyrimidine-dione derivatives in drug discovery?

- Methodological Answer : These compounds are explored as HIV reverse transcriptase inhibitors (e.g., substituent effects on biphenylamino groups enhance binding affinity) and eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors (e.g., cyclopropyl and ethyl groups improve selectivity) .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in the alkylation of dihydropyrimidine-dione scaffolds?

- Methodological Answer : Regioselectivity depends on:

- Reaction medium : DMF promotes N-alkylation over O-alkylation due to its polar aprotic nature .

- Leaving groups : Benzyl chlorides favor N1-alkylation, while bulkier reagents may target O3 .

- Steric effects : Substituents like 2-methylthiazole at C6 direct alkylation to less hindered positions .

Q. What strategies resolve contradictions in NMR data when analyzing substituted dihydropyrimidine-diones?

- Methodological Answer :

- Solvent effects : Deuterated DMSO vs. CDCl3 can shift proton signals (e.g., NH peaks at δ 11.08 ppm in DMSO-d6 ).

- Dynamic processes : Rotameric equilibria in propyl chains cause splitting (e.g., q, J = 7.0 Hz for ethyl groups ).

- Substituent electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) deshield adjacent protons .

Q. How do computational methods predict hydrogen bonding patterns in dihydropyrimidine-dione crystals?

- Methodological Answer :

- DFT calculations : Model intermolecular interactions (e.g., N—H⋯O bond lengths of 2.8–3.0 Å) .

- Molecular docking : Simulates binding to biological targets (e.g., HIV reverse transcriptase active sites) .

- Crystal packing analysis : Software like Mercury visualizes dimer formations via hydrogen bonds .

Q. How to scale up dihydropyrimidine-dione synthesis while maintaining yield and purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.